Cas no 60484-67-5 (4-Heptylbenzonitrile)

4-Heptylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Heptylbenzonitrile
- p-Heptylbenzonitrile
- 4-N-HEPTYLBENZONITRILE
- 1-(4-Cyanophenyl)heptane
- H0778
- XTIKBCXMOYZUMG-UHFFFAOYSA-
- 4-Cyanophenyl-N-heptane
- DB-015637
- InChI=1/C14H19N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7H2,1H3
- 4-Heptylbenzonitrile #
- 60484-67-5
- J-515447
- AKOS015839894
- MFCD00143348
- D90950
- 4-(6-methylhexyl) benzonitrile
- DTXSID00341804
- SCHEMBL1312812
- p-n-heptylbenzonitrile
-
- MDL: MFCD00143348
- インチ: InChI=1S/C14H19N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7H2,1H3
- InChIKey: XTIKBCXMOYZUMG-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCC1=CC=C(C=C1)C#N
計算された属性
- せいみつぶんしりょう: 201.15200
- どういたいしつりょう: 201.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.92
- 屈折率: 1.5050-1.5070
- PSA: 23.79000
- LogP: 4.07118
4-Heptylbenzonitrile セキュリティ情報
4-Heptylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Heptylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0778-1ML |
4-Heptylbenzonitrile |
60484-67-5 | >98.0%(GC) | 1ml |
¥405.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381867-5g |
4-Heptylbenzonitrile |
60484-67-5 | 98% | 5g |
¥1452.00 | 2024-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0778-5ml |
4-Heptylbenzonitrile |
60484-67-5 | 98.0%(GC) | 5ml |
¥1175.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0778-1ml |
4-Heptylbenzonitrile |
60484-67-5 | 98.0%(GC) | 1ml |
¥430.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0778-5ML |
4-Heptylbenzonitrile |
60484-67-5 | >98.0%(GC) | 5ml |
¥1080.00 | 2024-04-16 | |
TRC | H282915-50mg |
4-Heptylbenzonitrile |
60484-67-5 | 50mg |
$ 65.00 | 2022-06-04 | ||
abcr | AB144690-5 ml |
4-n-Heptylbenzonitrile, 98%; . |
60484-67-5 | 98% | 5 ml |
€206.20 | 2024-04-17 | |
TRC | H282915-250mg |
4-Heptylbenzonitrile |
60484-67-5 | 250mg |
$ 80.00 | 2022-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863080-1ml |
4-Heptylbenzonitrile |
60484-67-5 | ≥98%(GC) | 1ml |
¥196.20 | 2022-01-10 | |
Crysdot LLC | CD12056571-25g |
4-Heptylbenzonitrile |
60484-67-5 | 95+% | 25g |
$313 | 2024-07-24 |
4-Heptylbenzonitrile 関連文献
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
8. Back matter
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
4-Heptylbenzonitrileに関する追加情報
Introduction to 4-Heptylbenzonitrile (CAS No: 60484-67-5)
4-Heptylbenzonitrile, with the chemical formula C11H13N and CAS number 60484-67-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its nitrile functional group attached to a heptyl-substituted benzene ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic applications. The structural motif of 4-heptylbenzonitrile combines the aromatic stability of benzene with the reactivity of the nitrile group, offering a versatile platform for further functionalization and derivatization.
The synthesis of 4-heptylbenzonitrile typically involves the cyanation of 4-heptylbenzene or through multi-step reactions involving alkylation and subsequent conversion of hydroxyl or amine groups to nitrile. The compound’s solubility profile in common organic solvents such as dichloromethane, ethyl acetate, and toluene makes it convenient for use in various chemical reactions, including nucleophilic addition and condensation reactions. Its relatively high boiling point compared to simpler benzonitriles enhances its utility in processes requiring elevated temperatures without degradation.
In recent years, 4-heptylbenzonitrile has found applications in the development of pharmaceuticals due to its ability to serve as a precursor for biologically active molecules. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, providing access to a wide range of pharmacophores. For instance, derivatives of 4-heptylbenzonitrile have been explored as intermediates in the synthesis of antimicrobial agents and potential treatments for neurological disorders. The heptyl side chain contributes to lipophilicity, which can influence membrane permeability and bioavailability, making this compound particularly interesting for drug design.
One notable area where 4-heptylbenzonitrile has seen significant research is in the development of liquid crystals and advanced materials. The rigid benzene ring combined with the flexible heptyl chain creates a balance between order and mobility, which is advantageous for applications in display technologies and optical sensors. Researchers have utilized 4-heptylbenzonitrile as a building block to create novel mesogenic compounds that exhibit desirable thermal stability and optical properties. These studies highlight the compound’s potential beyond pharmaceuticals, contributing to advancements in material science.
The chemical reactivity of 4-heptylbenzonitrile also makes it a valuable tool in synthetic organic chemistry. The nitrile group can participate in various transformations, including metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the introduction of aryl or vinyl groups at specific positions on the benzene ring. Additionally, palladium-catalyzed hydrogenation of the nitrile group provides access to amides or carboxylic acids, which are crucial functional groups in medicinal chemistry. These transformations underscore the versatility of 4-heptylbenzonitrile as a synthetic intermediate.
Recent studies have also explored the spectroscopic properties of 4-heptylbenzonitrile, revealing insights into its electronic structure and intermolecular interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry have been employed to characterize this compound in detail. These analytical methods not only confirm the molecular structure but also provide information about potential hydrogen bonding networks and conformational preferences. Such data are essential for understanding how 4-heptylbenzonitrile behaves in different chemical environments.
The environmental impact and safety considerations of working with 4-heptylbenzonitrile are also important aspects that researchers address. While this compound is not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should minimize exposure to moisture and air, as these factors can influence stability. Furthermore, waste disposal must comply with local regulations to prevent environmental contamination. By adhering to these guidelines, scientists can utilize 4-heptylbenzonitrile effectively while maintaining safety standards.
In conclusion, 4-Heptylbenzonitrile (CAS No: 60484-67-5) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new uses for this compound, 4-Heptylbenzonitrile will likely remain at the forefront of innovation in both academic and industrial settings.
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